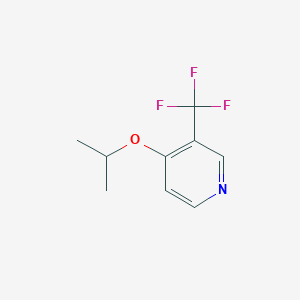
2-(Azetidin-3-yl)quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)quinoline hydrochloride is a compound that belongs to the class of quinoline derivatives. Quinolines are known for their broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline with α,β-unsaturated aldehydes . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ catalytic systems to enhance yield and selectivity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are gaining popularity due to their efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azetidin-3-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)quinoline hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the azetidine ring can form covalent bonds with nucleophilic sites in proteins, inhibiting their function . These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a broad range of biological activities.
Azetidine: A four-membered ring compound known for its unique reactivity due to ring strain.
Quinolone: A derivative of quinoline with potent antibacterial properties.
Uniqueness: 2-(Azetidin-3-yl)quinoline hydrochloride is unique due to the combination of the quinoline core and the azetidine ring, which enhances its chemical reactivity and broadens its range of applications. This dual functionality makes it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10;/h1-6,10,13H,7-8H2;1H |
Clave InChI |
JVHFAVUBKXKUKD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC3=CC=CC=C3C=C2.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B8600416.png)



![2-({[4-(Benzyloxy)benzyl]oxy}methyl)-2-methyloxirane](/img/structure/B8600436.png)
![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[3-(dimethylamino)phenyl]methyl]-](/img/structure/B8600443.png)
![2-Chloro-N-ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8600456.png)
![N-[3-(1-Methylpiperidin-4-YL)-1H-pyrrolo[3,2-B]pyridin-5-YL]acetamide](/img/structure/B8600467.png)


![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B8600480.png)
![[3-(4-Benzyloxy-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B8600490.png)

